Methyllithium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyllithium typically involves the reaction of methyl chloride with lithium metal. A groundbreaking development in the understanding of methyllithium's structure was the synthesis and characterization of a monomeric methyllithium complex. This was achieved using a new hexadentate neutral amine ligand, marking a significant advancement in the manipulation and analysis of this highly reactive intermediate (Davison et al., 2021).

Molecular Structure Analysis

Historically, methyllithium was thought to exist predominantly in tetrameric forms in solid states, as confirmed by X-ray powder data which refined the crystal structure, showing a cubic unit cell with two tetrameric units (Weiss & Hencken, 1970). Further studies using density functional theory calculations under the periodic boundary condition have optimized the structure of the methyllithium tetramer, emphasizing the significance of electrostatic stabilization via intratetramer multipolarization (Ohta et al., 2006).

Chemical Reactions and Properties

Methyllithium reacts readily with a variety of organic electrophiles, including aldehydes, ketones, carboxylic esters, nitriles, and acyl chlorides. These reactions facilitate the introduction of functional groups such as alcohol, keto-enol, or amine-enamine in a stereoselective manner, highlighting its versatility and utility in organic synthesis (Costa et al., 1991).

Applications De Recherche Scientifique

Nucleophilic Addition

Field: Organic Chemistry Application: Methyllithium is used as a nucleophile in organic synthesis . Method: The carbon-lithium bond in methyllithium is highly polar, making it a good nucleophile. It can transfer the methyl group to substrates in synthetic steps . Results: This application allows for the synthesis of a wide range of organic compounds .

Deprotonation

Field: Organic Chemistry Application: Methyllithium is used as a strong base for deprotonation . Method: Methyllithium can remove a proton from a substrate, leaving behind a negatively charged ion . Results: This process is fundamental in many organic synthesis reactions .

Polymerization Initiator

Field: Polymer Chemistry Application: Methyllithium is used as an initiator for anionic polymerization . Method: Methyllithium can start the polymerization process, leading to the production of various elastomers . Results: This application is crucial in the industrial production of elastomers .

Preparation of Other Organometallic Compounds

Field: Organometallic Chemistry Application: Methyllithium is used as a starting material for the preparation of other organometallic compounds . Method: Methyllithium can react with various metal halides to form other organometallic compounds . Results: This process allows for the synthesis of a wide range of organometallic compounds .

Asymmetric Synthesis in Pharmaceutical Industry

Field: Pharmaceutical Chemistry Application: Methyllithium has been applied in asymmetric synthesis in the pharmaceutical industry . Method: The specific method of application can vary depending on the particular synthesis . Results: This application has enabled the production of various pharmaceutical compounds .

Monomeric Methyllithium Complex

Field: Organometallic Chemistry Application: Monomeric methyllithium is postulated as a highly reactive intermediate and plays a vital role in understanding MeLi-mediated reactions . Method: The specific method of application can vary depending on the particular reaction . Results: This application has contributed to the understanding of the reactivity and structure of methyllithium .

Synthesis of Tertiary Alcohols

Field: Organic Chemistry Application: Methyllithium is used in the synthesis of tertiary alcohols . Method: Methyllithium reacts with ketones to give tertiary alcohols in a two-step process . Results: This process allows for the synthesis of a wide range of tertiary alcohols .

Conversion of Nonmetal Halides

Field: Organometallic Chemistry Application: Methyllithium is used to convert nonmetal halides into methyl compounds . Method: Nonmetal halides react with methyllithium to form methyl compounds . Results: This process allows for the synthesis of a wide range of methyl compounds .

Preparation of Transition Metal Methyl Compounds

Field: Organometallic Chemistry Application: Methyllithium is used in the preparation of transition metal methyl compounds . Method: Transition metal halides react with methyllithium to form transition metal methyl compounds . Results: This process allows for the synthesis of a wide range of transition metal methyl compounds .

Synthesis of Methyllithium

Field: Organometallic Chemistry Application: Methyllithium itself is synthesized from methyl bromide and lithium . Method: Methyl bromide is treated with a suspension of lithium in diethyl ether . Results: The lithium bromide forms a complex with the methyllithium .

Synthesis of Monomeric Methyllithium Complex

Field: Organometallic Chemistry Application: A monomeric methyllithium complex has been synthesized . Method: The synthesis was enabled by a new hexadentate neutral amine ligand . Results: The synthesis of this monomeric methyllithium complex has contributed to the understanding of MeLi-mediated reactions .

Synthesis of Methyl Compounds from Nonmetal Halides

Field: Organometallic Chemistry Application: Methyllithium is used to convert nonmetal halides into methyl compounds . Method: Nonmetal halides react with methyllithium to form methyl compounds . Results: This process allows for the synthesis of a wide range of methyl compounds .

Safety And Hazards

Orientations Futures

Alkyllithium compounds account for important developments in organic synthesis, in many cases they were the starting point for important contributions to the organometallic chemistry of the transition metals . In future, the introduction of new solvent systems or specialized ligands will add new facets to the “Li world” .

Propriétés

IUPAC Name |

lithium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Li/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVCKWPAMTVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

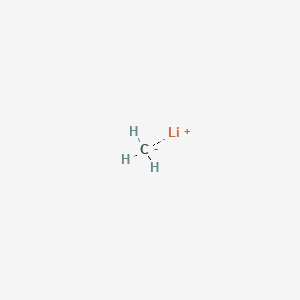

[Li+].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061273 | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyllithium | |

CAS RN |

917-54-4 | |

| Record name | Lithium, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1224379.png)

![3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1224384.png)

![5-[(4-Fluorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B1224385.png)

![5-Bromo-2-furancarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1224389.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B1224393.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B1224396.png)

![1-[4-[4-[[6-Bromo-2-(3-pyridinyl)-4-quinolinyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1224398.png)

![4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1224401.png)

![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B1224403.png)

![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)